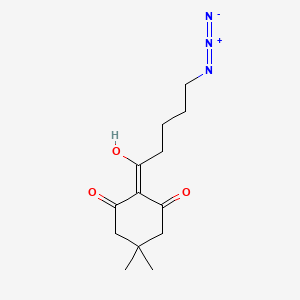
N3-Pen-Dde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N3-Pen-Dde is a chemical compound known for its application in click chemistry. It contains an azide group, which makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex molecules. The compound is often used in the field of antibody-drug conjugates as a linker, facilitating the attachment of drugs to antibodies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N3-Pen-Dde involves the incorporation of an azide group into a cyclohexane structure. The general synthetic route includes the reaction of a suitable precursor with sodium azide under controlled conditions to introduce the azide functionality. The reaction typically requires a solvent such as dimethylformamide and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N3-Pen-Dde primarily undergoes click reactions, particularly the azide-alkyne cycloaddition. This reaction is highly efficient and selective, making it a cornerstone in the synthesis of complex molecules. The compound can also participate in substitution reactions where the azide group is replaced by other functional groups .
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: Requires a copper catalyst and is typically conducted in a solvent such as dimethyl sulfoxide at room temperature.
Substitution Reactions: Can involve reagents like triphenylphosphine and solvents such as tetrahydrofuran
Major Products: The major products of these reactions are triazoles in the case of azide-alkyne cycloaddition and various substituted cyclohexanes in substitution reactions .
Wissenschaftliche Forschungsanwendungen
N3-Pen-Dde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Facilitates the labeling of biomolecules for imaging and tracking studies.
Medicine: Plays a role in the development of antibody-drug conjugates, enhancing the delivery of therapeutic agents to target cells.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N3-Pen-Dde involves its azide group, which participates in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, a process that is highly efficient and selective. This reaction is catalyzed by copper ions, which facilitate the cycloaddition process .
Vergleich Mit ähnlichen Verbindungen
N3-Val-Dde: Another azide-containing compound used in similar click chemistry applications.
N3-Lys-Dde: Utilized in the synthesis of peptide conjugates.
N3-Gly-Dde: Employed in the labeling of biomolecules
Uniqueness: N3-Pen-Dde stands out due to its specific structure, which provides unique reactivity and stability in click chemistry reactions. Its ability to form stable triazole rings efficiently makes it a preferred choice in various applications .
Eigenschaften
IUPAC Name |
2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2)7-10(18)12(11(19)8-13)9(17)5-3-4-6-15-16-14/h17H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIZMFMRIWAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCN=[N+]=[N-])O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














